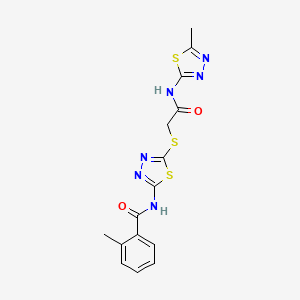

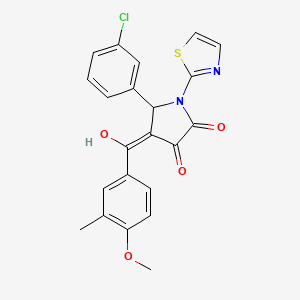

2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

カタログ番号 B2675441

CAS番号:

392319-02-7

分子量: 406.5

InChIキー: LRXWWXIYORTTPX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound you mentioned is a complex organic molecule that contains several functional groups, including amide, thiadiazole, and methyl groups. These functional groups could potentially give the compound various chemical and biological properties .

Molecular Structure Analysis

The molecule contains two 1,3,4-thiadiazole rings, which are five-membered rings containing three carbon atoms, one nitrogen atom, and one sulfur atom. These rings are known to contribute to the bioactivity of various pharmaceutical compounds .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the thiadiazole rings might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like amide could make it soluble in polar solvents .科学的研究の応用

Anticancer Applications

- Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines, showing promising results. The microwave-assisted, solvent-free synthesis approach under microwave irradiation has facilitated the creation of compounds with potential anticancer properties (Tiwari et al., 2017).

Synthesis and Structural Characterization

- The synthesis of thiadiazolobenzamide and its Ni and Pd complexes through cyclization of thioxothiourea highlights the structural diversity and potential for creating compounds with unique biological activities. X-ray crystallography provided insights into the compound's structure (Adhami et al., 2012).

Antimicrobial and Nematocidal Activity

- A series of novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group were synthesized, with some compounds showing good nematocidal activity against Bursaphelenchus xylophilus. These findings indicate the potential for developing new nematicides based on this chemical framework (Liu et al., 2022).

Chemical Synthesis Techniques

- The exploration of oxidative dimerization of thioamides to create 3,5-disubstituted 1,2,4-thiadiazoles showcases innovative chemical synthesis techniques that contribute to the development of compounds with possible applications in various biological fields (Takikawa et al., 1985).

Gelation Behavior and Supramolecular Chemistry

- Studies on N-(thiazol-2-yl)benzamide derivatives reveal their role as supramolecular gelators, emphasizing the importance of methyl functionality and S⋯O interactions in determining gelation behavior. This research contributes to the understanding of molecular assemblies and their potential applications in materials science (Yadav & Ballabh, 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2S3/c1-8-5-3-4-6-10(8)12(23)17-14-20-21-15(26-14)24-7-11(22)16-13-19-18-9(2)25-13/h3-6H,7H2,1-2H3,(H,16,19,22)(H,17,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXWWXIYORTTPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(2,5-dimethylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2675358.png)

![4-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2675361.png)

![(E)-3-[5-(2-bromophenyl)furan-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide](/img/structure/B2675364.png)

![N-(3,4-dimethoxyphenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2675367.png)

![Ethyl 2-azaspiro[3.3]heptane-3-carboxylate](/img/structure/B2675370.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2675376.png)

![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)

![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)